4-Ethynyl-2-methyl-1,3-oxazole 4-Ethynyl-2-methyl-1,3-oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18272125
InChI: InChI=1S/C6H5NO/c1-3-6-4-8-5(2)7-6/h1,4H,2H3
SMILES:
Molecular Formula: C6H5NO
Molecular Weight: 107.11 g/mol

4-Ethynyl-2-methyl-1,3-oxazole

CAS No.:

Cat. No.: VC18272125

Molecular Formula: C6H5NO

Molecular Weight: 107.11 g/mol

* For research use only. Not for human or veterinary use.

4-Ethynyl-2-methyl-1,3-oxazole -

Specification

Molecular Formula C6H5NO
Molecular Weight 107.11 g/mol
IUPAC Name 4-ethynyl-2-methyl-1,3-oxazole
Standard InChI InChI=1S/C6H5NO/c1-3-6-4-8-5(2)7-6/h1,4H,2H3
Standard InChI Key PMMMVQCLDPEHFI-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CO1)C#C

Introduction

Chemical Identity and Structural Features

The molecular architecture of 4-ethynyl-2-methyl-1,3-oxazole is defined by its oxazole core, a nitrogen- and oxygen-containing heterocycle. The compound’s IUPAC name, 4-ethynyl-2-methyl-1,3-oxazole, reflects the positions of its substituents: a methyl group at C(2) and an ethynyl group (–C≡CH) at C(4) . Key identifiers include:

  • SMILES: CC1=NC(=CO1)C#C

  • InChIKey: PMMMVQCLDPEHFI-UHFFFAOYSA-N

  • Molecular Formula: C₆H₅NO

The ethynyl group confers sp-hybridized carbon atoms, enabling participation in cycloaddition and cross-coupling reactions, while the methyl group enhances steric and electronic modulation of the ring . X-ray crystallography and computational studies suggest a planar oxazole ring with bond lengths consistent with aromatic delocalization, though experimental structural data remain limited .

Synthesis and Manufacturing Approaches

Halogen Dance and Cross-Coupling Strategies

Recent breakthroughs in synthesizing 4-ethynyl-2-methyl-1,3-oxazole involve multi-step halogen dance sequences. Starting from 4-iodo-2-methyloxazole, a diiodination reaction at C(4) and C(5) enables selective functionalization. Subsequent Sonogashira coupling with trimethylsilyl (TMS)-acetylene introduces the ethynyl group, followed by desilylation using cesium fluoride (CsF) to yield the terminal alkyne . This method achieves gram-scale production with yields exceeding 70% .

Purification and Stability Considerations

Purification typically involves chromatography on silica gel with ethyl acetate/hexane gradients, though the compound’s sensitivity to moisture and oxygen necessitates inert atmospheres during handling . Decomposition pathways include ring-opening under acidic conditions and alkyne oxidation, necessitating storage at –20°C under argon .

Table 1: Synthetic Methods for 4-Ethynyl-2-methyl-1,3-oxazole

MethodStarting MaterialKey ReagentsYield (%)Limitations
Halogen Dance 4-Iodo-2-methyloxazoleTMS-acetylene, CsF70–75Multi-step complexity
Seyferth-Gilbert 4-Formyl-2-methyloxazoleOhira-Bestmann reagent50–55Aldehyde instability
Direct Coupling 2-MethyloxazoleEthynylmagnesium bromide<30Low regioselectivity

Applications in Modern Chemistry

Click Chemistry and Cycloadditions

The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with >90% efficiency . This reactivity is exploited in bioconjugation, exemplified by the synthesis of fluorescent probes via triazole linkages .

Drug Design and Bioactive Molecules

Oxazole rings are privileged motifs in antimicrobial and anticancer agents. Derivatives of 4-ethynyl-2-methyl-1,3-oxazole show inhibitory activity against kinase enzymes, with IC₅₀ values in the low micromolar range . Structural modifications at the ethynyl position enhance target selectivity, as demonstrated in recent kinase inhibitor libraries .

Supramolecular Architectures

The compound’s ethynyl group facilitates coordination to transition metals (e.g., gold, palladium), enabling construction of metal-organic frameworks (MOFs) with tunable porosity . These materials exhibit potential in gas storage and heterogeneous catalysis .

Future Perspectives

Ongoing research aims to:

  • Develop enantioselective syntheses for chiral oxazole derivatives.

  • Explore photocatalytic C–H functionalization to bypass halogenated intermediates .

  • Integrate 4-ethynyl-2-methyl-1,3-oxazole into polymeric materials for optoelectronic applications .

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